

Spectroscopic Profile of (R)-(-)-6-hydroxy-1-aminoindan: A Technical Overview

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Compound of Interest

Compound Name: (R)-(-)-6-hydroxy-1-aminoindan

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of pharmacologically active molecules is paramount. This guide provides a detailed, albeit currently theoretical, overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(R)-(-)-6-hydroxy-1-aminoindan**. Due to the absence of publicly available, specific experimental data for this compound, this guide is constructed based on established principles of spectroscopic analysis for its constituent functional groups.

(R)-(-)-6-hydroxy-1-aminoindan, with the molecular formula $C_9H_{11}NO$ and a molecular weight of 149.19 g/mol, is a chiral molecule featuring an indan core structure substituted with an amino group at the 1-position and a hydroxyl group at the 6-position. Its stereochemistry and functional groups are key determinants of its biological activity and are expected to produce a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

While specific experimental data is not available, the following tables summarize the anticipated spectroscopic characteristics based on the analysis of its chemical structure.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.0-7.2	d	1H	Aromatic H (position 7)
~ 6.6-6.8	d	1H	Aromatic H (position 5)
~ 6.5-6.7	s	1H	Aromatic H (position 4)
~ 4.2-4.4	t	1H	H-1 (methine)
~ 2.8-3.0	m	1H	H-2 (methylene)
~ 2.4-2.6	m	1H	H-2 (methylene)
~ 1.8-2.2	m	2H	H-3 (methylene)
Variable	br s	2H	-NH ₂
Variable	br s	1H	-OH

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~ 155	C-6 (aromatic, attached to -OH)
~ 145	C-7a (aromatic)
~ 135	C-3a (aromatic)
~ 125	C-7 (aromatic)
~ 115	C-5 (aromatic)
~ 110	C-4 (aromatic)
~ 60	C-1 (methine, attached to -NH ₂)
~ 35	C-3 (methylene)
~ 30	C-2 (methylene)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (hydroxyl), N-H stretch (amine)
3100-3000	Medium	Aromatic C-H stretch
2960-2850	Medium	Aliphatic C-H stretch
1620-1580	Medium	Aromatic C=C stretch
1500-1400	Medium	Aromatic C=C stretch
1300-1200	Strong	C-O stretch (phenol)
1100-1000	Medium	C-N stretch (amine)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
149	[M] ⁺ (Molecular ion)
132	[M-NH ₃] ⁺
121	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺
106	Further fragmentation

Experimental Protocols

The acquisition of the spectroscopic data outlined above would typically involve the following standard laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **(R)-(-)-6-hydroxy-1-aminoindan** (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR: Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be prepared as a KBr pellet (by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk), as a mull (by grinding the sample with Nujol oil), or analyzed directly as a thin film on a salt plate if it is a liquid. For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm^{-1}). A background spectrum is recorded first and automatically subtracted from the sample spectrum.

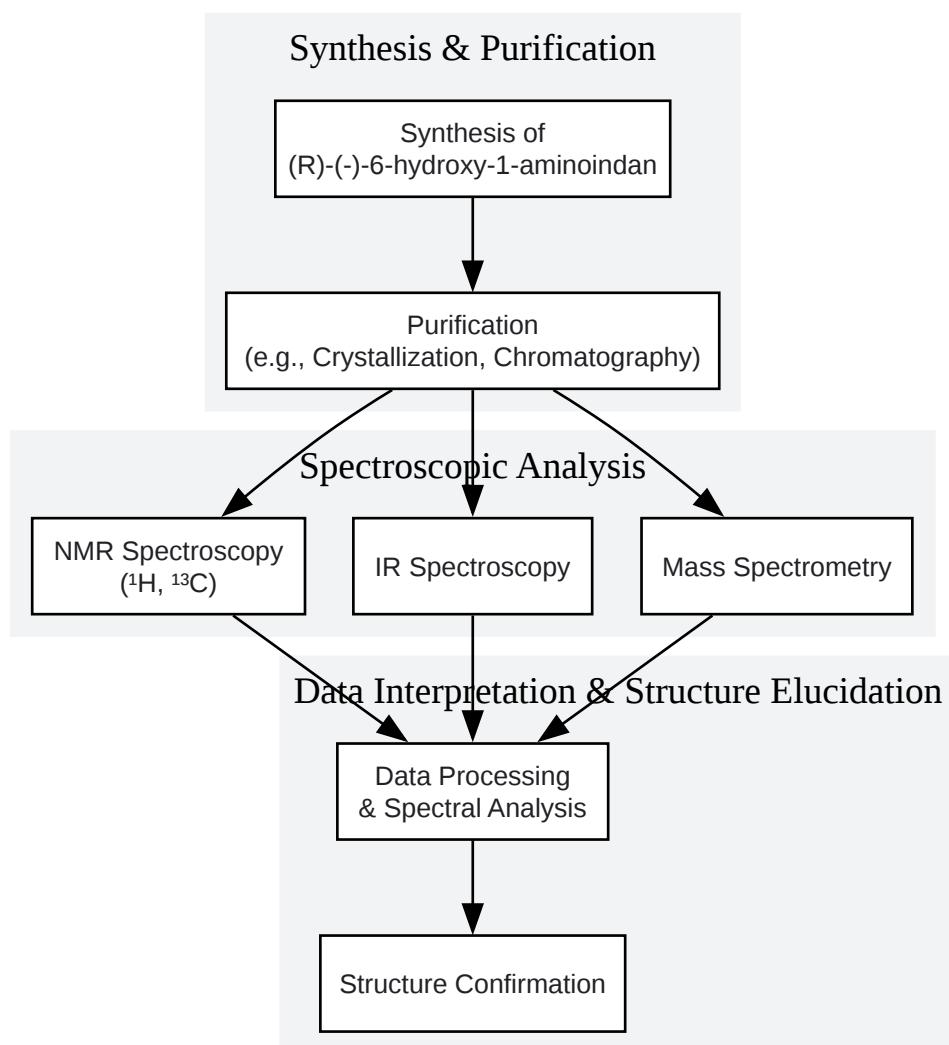
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **(R)-(-)-6-hydroxy-1-aminoindan**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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